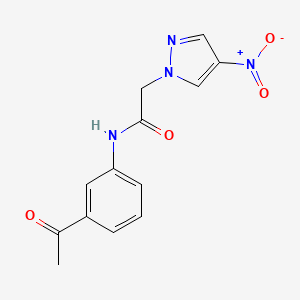![molecular formula C19H27NO B6058670 1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6058670.png)
1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been found to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer.
Wirkmechanismus
1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine works by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA. This leads to a decrease in ribosome biogenesis and protein synthesis, ultimately resulting in cell death. 1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine has been found to be particularly effective against cancer cells that have high levels of ribosome biogenesis, such as those with mutations in the p53 tumor suppressor gene.
Biochemical and Physiological Effects
1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. 1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine has also been found to induce autophagy, a process by which cells degrade and recycle their own components. This may contribute to its anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine is its specificity for RNA polymerase I transcription. This makes it a valuable tool for studying the role of ribosome biogenesis in cancer and other diseases. However, one limitation of 1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine is its toxicity, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine. One area of interest is the development of more potent and specific inhibitors of RNA polymerase I transcription. Another area of interest is the use of 1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine in combination with other drugs to enhance its anti-cancer properties. Finally, there is interest in studying the role of 1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine in other diseases, such as neurodegenerative disorders.
Synthesemethoden
The synthesis of 1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine involves several steps, including the reaction of cyclopropylacetic acid with 2-(2-methylphenyl)ethylamine to form the corresponding amide, which is then reduced to the amine. The amine is then reacted with piperidine to form the final product, 1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine.
Wissenschaftliche Forschungsanwendungen
1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine has been extensively studied for its anti-cancer properties. It has been found to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer. 1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine works by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA. This leads to a decrease in ribosome biogenesis and protein synthesis, ultimately resulting in cell death.
Eigenschaften
IUPAC Name |
2-cyclopropyl-1-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-15-5-2-3-7-18(15)11-10-17-6-4-12-20(14-17)19(21)13-16-8-9-16/h2-3,5,7,16-17H,4,6,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVDOJZYQMPWEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-isopropyl-6-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6058595.png)

![5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6058609.png)
![butyl 2-({[2-(2-furyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6058616.png)
![1-(cyclopropylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6058620.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(4-pyridinyl)propanamide](/img/structure/B6058629.png)
![diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate](/img/structure/B6058634.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6058658.png)
![2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6058659.png)
![2,3-difluoro-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6058666.png)
![N-(2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B6058676.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B6058683.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorophenyl)piperazine](/img/structure/B6058696.png)